9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene typically involves the reaction of fluorene with 2-chloro-6-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism by which 9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene include:
2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile: Shares a similar structural motif but with different substituents, leading to variations in reactivity and applications.
(E)-N-[(2-Chloro-6-fluorophenyl)methylidene]hydroxylamine:
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89883-26-1 |
---|---|
Molecular Formula |
C20H12ClF |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H12ClF/c21-19-10-5-11-20(22)18(19)12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-12H |
InChI Key |
NKZYZOJHHOYZRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.